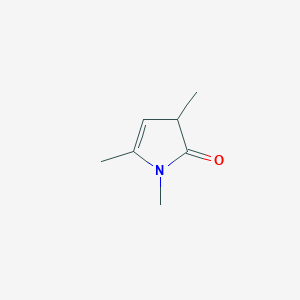

1,3,5-Trimethyl-1H-pyrrol-2(3H)-one

Description

Historical Perspectives in Pyrrole (B145914) Chemistry and Pyrrolone Synthesis

The journey into the world of pyrrole chemistry began in 1834 when F. F. Runge first identified pyrrole as a component of coal tar. atamanchemicals.comwikipedia.org It was later isolated from the pyrolysate of bone in 1857. atamanchemicals.comwikipedia.org The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," which alludes to the characteristic red color produced when wood is moistened with hydrochloric acid, a reaction used for its detection. atamanchemicals.comwikipedia.org The fundamental structure of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, was elucidated by August Wilhelm von Hofmann in 1858. numberanalytics.com

The synthesis of pyrrole and its derivatives has evolved significantly over the years, with several named reactions forming the bedrock of modern pyrrole chemistry. These include:

Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. chalcogen.roresearchgate.net

Knorr Pyrrole Synthesis: This synthesis utilizes an α-amino ketone and a compound with an active methylene (B1212753) group. wikipedia.org

Hantzsch Pyrrole Synthesis: This reaction involves the condensation of an α-haloketone with a β-ketoester and an amine. researchgate.net

Piloty-Robinson Pyrrole Synthesis: Named after Gertrude and Robert Robinson, and Oskar Piloty, this method uses two equivalents of an aldehyde and hydrazine (B178648) to produce pyrroles with substituents at the 3 and 4 positions. wikipedia.org

These classical methods, while foundational, often require harsh reaction conditions. rsc.orgnih.gov Consequently, modern organic synthesis has focused on developing milder and more efficient protocols for constructing the pyrrole ring, including multicomponent reactions and transition-metal-catalyzed processes. chemistryviews.orgorganic-chemistry.org The development of synthetic routes to pyrrol-2(3H)-ones, a partially saturated derivative of pyrrole, has also been an active area of research, driven by the interesting biological activities exhibited by this scaffold. nih.govacs.org

Structural Classification and Nomenclature of Pyrrol-2(3H)-ones

Pyrrol-2(3H)-ones, also known as γ-lactams, are five-membered heterocyclic compounds characterized by a ketone group at the 2-position and a double bond that can be in various positions within the ring. The nomenclature "2(3H)" indicates that the second position is a carbonyl group and the third position is a saturated carbon, with the hydrogen atom at this position being explicitly noted.

The core structure of 1H-pyrrol-2(3H)-one has the IUPAC name 1,3-dihydropyrrol-2-one. nih.gov Substituents on the pyrrolone ring are indicated by number, with the nitrogen atom being position 1. For example, in 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one , the "1,3,5-trimethyl" prefix indicates the presence of methyl groups at the nitrogen atom (position 1), and at carbons 3 and 5 of the pyrrole ring.

Pyrrol-2(3H)-ones can be classified based on the substitution pattern on the ring. The substituents can significantly influence the chemical and physical properties of the molecule, as well as its biological activity. The general structure allows for a wide variety of derivatives to be synthesized.

Significance of this compound within Heterocyclic Chemistry

While extensive research has been conducted on the broader class of pyrrole and pyrrolone derivatives due to their presence in numerous natural products and pharmaceuticals, the specific compound This compound is a more specialized research chemical. wikipedia.orgnumberanalytics.comnih.govnumberanalytics.comorientjchem.org Its significance lies in its potential as a building block or intermediate in the synthesis of more complex molecules. The trimethyl substitution pattern provides a specific steric and electronic environment that can be exploited in further chemical transformations.

The presence of methyl groups at positions 1, 3, and 5 influences the reactivity of the pyrrolone core. The N-methyl group at position 1 removes the possibility of N-H acidity and introduces a permanent substituent on the nitrogen. The methyl groups at positions 3 and 5 can influence the stereochemistry of reactions at adjacent centers and can also be sites for further functionalization.

Detailed research findings on the specific applications and biological activities of this compound are not as widely published as for other pyrrole derivatives. However, its structural motifs are found in compounds with diverse biological activities, suggesting its potential for exploration in drug discovery programs.

Below is a data table summarizing the key identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 88571-44-2 bldpharm.com |

| Molecular Formula | C₇H₁₁NO bldpharm.com |

| Molecular Weight | 125.17 g/mol bldpharm.com |

Further investigation into the reactivity and potential applications of this specific trimethylated pyrrolone could unveil novel chemical transformations and lead to the discovery of new molecules with interesting properties.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1,3,5-trimethyl-3H-pyrrol-2-one |

InChI |

InChI=1S/C7H11NO/c1-5-4-6(2)8(3)7(5)9/h4-5H,1-3H3 |

InChI Key |

FGPNGHJYPJVKBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(N(C1=O)C)C |

Origin of Product |

United States |

Spectroscopic Characterization and Advanced Structural Elucidation of Substituted Pyrrol 2 3h Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Patterns

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | ~2.8-3.5 | Singlet | N/A |

| C3-CH₃ | ~1.2-1.5 | Doublet | ~7 Hz |

| C5-CH₃ | ~2.0-2.3 | Singlet | N/A |

| C3-H | ~2.5-3.0 | Quartet | ~7 Hz |

| C4-H | ~5.5-6.5 | Singlet or Doublet | Depends on substitution |

This table is predictive based on related structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Connectivity

Similar to ¹H NMR, specific ¹³C NMR data for 1,3,5-trimethyl-1H-pyrrol-2(3H)-one is not explicitly detailed in the search results. However, characteristic chemical shifts for the carbon atoms in the pyrrol-2(3H)-one core can be inferred from related compounds. mdpi.comacs.org The carbonyl carbon (C2) is expected to have a chemical shift in the downfield region, typically around 170-180 ppm. The carbons bearing methyl groups and the other ring carbons would appear at specific shifts indicative of their local electronic environment. mdpi.comacs.org

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (C2) | 170-180 |

| C3 | 35-45 |

| C4 | 120-130 |

| C5 | 140-150 |

| N-CH₃ | 25-35 |

| C3-CH₃ | 15-25 |

| C5-CH₃ | 10-20 |

This table is predictive based on related structures and general principles of NMR spectroscopy.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the C3-H proton and the protons of the C3-methyl group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) spectra show direct one-bond correlations between protons and the carbons to which they are attached. libretexts.orgcolumbia.edu This technique would definitively link the proton signals of the methyl groups and the C3-H to their corresponding carbon signals. columbia.edu

These 2D NMR experiments, when used in combination, provide a detailed and robust structural elucidation of complex molecules like substituted pyrrol-2(3H)-ones. sdsu.edunih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C₇H₁₁NO), the expected molecular weight is approximately 125.17 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum gives valuable structural information. While specific fragmentation data for this compound is not provided, common fragmentation pathways for related cyclic amides involve the loss of small molecules like CO, as well as cleavage of the substituent groups. The base peak, the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. docbrown.info

Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. beilstein-journals.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide I band) | Stretching | ~1680-1720 |

| C-H (Alkyl) | Stretching | ~2850-3000 |

| C-N | Stretching | ~1200-1350 |

| C=C (in ring) | Stretching | ~1600-1650 |

The most prominent peak is typically the strong absorption from the carbonyl (C=O) group stretch, a hallmark of the pyrrol-2(3H)-one structure. mdpi.com The presence of bands corresponding to C-H stretching of the methyl groups further confirms the structure. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For substituted pyrrol-2(3H)-ones, the conjugated system of the C=C double bond and the C=O group constitutes the primary chromophore. researchgate.net The λmax values are influenced by the substitution pattern on the pyrrole (B145914) ring and the solvent used for the measurement. acs.org While specific UV-Vis data for this compound is not available, related compounds show absorptions in the UV region. researchgate.net

X-ray Diffraction Crystallography for Solid-State Geometries and Intermolecular Interactions

X-ray diffraction (XRD) on single crystals stands as the definitive method for determining the precise solid-state geometry of a molecule. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the crystalline state. Furthermore, XRD analysis reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the packing of molecules in the crystal lattice.

One such study on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate, a disubstituted pyrrole, determined its crystal structure, revealing key details about its conformation. researchgate.net The analysis showed that the compound crystallizes in the monoclinic space group P21/c. researchgate.net Such detailed structural information is crucial for understanding structure-activity relationships.

In another example, the crystal structures of several 3-acetyl substituted pyrrole derivatives were determined by X-ray analysis. sioc-journal.cn These studies revealed that phenyl groups attached to the pyrrole ring are not coplanar with the central heterocyclic ring, a conformational detail that can influence the molecule's biological activity and physical properties. sioc-journal.cn

The types of intermolecular interactions observed in related heterocyclic structures are also of great importance. For example, in the crystal structure of one derivative, intermolecular hydrogen bonds of the N-H···O type were observed, which play a crucial role in stabilizing the crystal packing. jst.go.jp The study of a furan-2(3H)-one derivative, a structurally similar heterocycle, highlighted the presence of π–π stacking interactions that lead to the formation of infinite chains within the crystal.

The table below summarizes representative crystallographic data for a substituted pyrrole derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate researchgate.net |

| Molecular Formula | C19H17NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5340(6) Åb = 7.5101(5) Åc = 20.2352(15) Åβ = 102.131(2)° |

| Volume (V) | 1565.09(18) ų |

| Molecules per unit cell (Z) | 4 |

This data is for an exemplary substituted pyrrole and not for this compound.

Computer-Aided Structure Elucidation (CASE) Approaches

Computer-Aided Structure Elucidation (CASE) has become an indispensable tool in modern chemistry, particularly for the structural determination of novel compounds or when only small sample quantities are available. CASE programs utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate a set of possible chemical structures consistent with the experimental data. These candidate structures are then ranked based on how well their predicted spectra match the experimental ones.

For the family of substituted pyrrol-2(3H)-ones, CASE approaches can be particularly valuable. The structural complexity and potential for isomerism within this class of compounds make manual spectral interpretation challenging. While specific CASE studies focused solely on this compound are not detailed in the reviewed literature, the application of computational methods to related structures demonstrates the power of this approach.

For example, the structural elucidation of a complex marine pyrrole alkaloid was achieved through a combined approach that included CASE, highlighting its utility for intricate heterocyclic systems. In another instance, the structure of a newly synthesized, unexpected compound containing a pyrrole-2-one ring was established using a combination of 1D and 2D NMR experiments, mass spectrometry, and IR spectroscopy, a process that is central to many CASE systems. researchgate.net

Furthermore, computational analysis using Density Functional Theory (DFT), often a component of advanced CASE systems, has been employed to explore the structure-reactivity relationships of newly synthesized dihydro-pyrrol-2-one derivatives. acs.org DFT calculations can predict molecular geometries, spectroscopic properties, and reactive sites, which can be used to corroborate or refine proposed structures. For instance, DFT has been used to study the molecular structure and reactivity of Pyrrole-2-carboxaldehyde salicylhydrazone, with the computational results showing good agreement with experimental findings from FT-IR and NMR spectroscopy. researchgate.net

The general workflow for a CASE analysis of a substituted pyrrol-2(3H)-one would involve:

Acquisition of Spectroscopic Data: High-resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra, along with mass spectrometry data, are collected.

Data Interpretation: The software extracts structural fragments and constraints from the spectroscopic data.

Structure Generation: A structure generator algorithm creates all possible isomers that are consistent with the molecular formula and the extracted structural constraints.

Spectrum Prediction and Ranking: For each candidate structure, theoretical spectra are predicted and compared against the experimental data. The candidates are then ranked based on the goodness of fit.

This systematic approach minimizes human bias and significantly accelerates the process of structure elucidation, providing a high degree of confidence in the final proposed structure.

Computational and Theoretical Investigations of 1,3,5 Trimethyl 1h Pyrrol 2 3h One

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecular systems. uomustansiriyah.edu.iqresearchgate.net These calculations offer a balance between accuracy and computational cost, making them ideal for studying heterocyclic compounds like 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one.

Geometry Optimization and Molecular Conformation

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to calculate the ground-state molecular geometry. irjweb.comnanobioletters.com

Table 1: Representative Calculated Geometrical Parameters for Pyrrolone-type Structures Note: This table presents typical parameter ranges observed in DFT studies of related heterocyclic compounds, as specific data for this compound is not available in the cited literature.

| Parameter | Typical Value Range | Description |

| Bond Lengths (Å) | ||

| C=O | 1.21 - 1.24 | Carbonyl double bond |

| N1-C2 | 1.37 - 1.40 | Amide-like bond |

| N1-C5 | 1.38 - 1.42 | Pyrrole (B145914) ring bond |

| C4-C5 | 1.35 - 1.38 | Ene-like double bond |

| C3-C4 | 1.48 - 1.52 | Single bond adjacent to sp3 carbon |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | 108 - 112 | Angle at the nitrogen atom |

| N1-C2=O | 125 - 128 | Angle involving the carbonyl group |

| Dihedral Angles (°) | ||

| H-C3-C4-C5 | Varies | Defines the pucker of the ring if not planar |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For aromatic and heterocyclic systems, DFT calculations are routinely used to determine the energies of these orbitals and visualize their electron density distributions. physchemres.org In related systems, the HOMO is often distributed over the π-system of the ring, while the LUMO is frequently localized on the carbonyl group and adjacent atoms. physchemres.org

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies to further quantify the molecule's chemical behavior. mdpi.comresearchgate.net

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Illustrative) Note: The values in this table are illustrative examples based on DFT calculations for similar heterocyclic ketones and are not specific to this compound.

| Parameter | Formula | Typical Value Range (eV) |

| HOMO Energy (E_HOMO) | - | -6.0 to -7.5 |

| LUMO Energy (E_LUMO) | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.5 |

| Ionization Potential (I) | -E_HOMO | 6.0 to 7.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 to 2.5 |

| Hardness (η) | (I - A) / 2 | 2.0 to 2.75 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 5.0 |

Vibrational Frequencies and Simulated Spectra

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net

For this compound, a key vibrational mode would be the C=O stretching frequency, which is highly characteristic. In related compounds, this peak is typically strong in the IR spectrum and appears in the range of 1650-1750 cm⁻¹. nanobioletters.commdpi.com Other significant vibrations include C-H stretching of the methyl groups and the ring, C-N stretching, and various ring deformation modes. Comparing the computed spectrum with an experimental one can confirm the molecular structure and the accuracy of the computational model. science.gov Often, calculated frequencies are systematically scaled by a small factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net

Tautomeric Equilibria and Stability (e.g., Pyrrol-2(3H)-one ↔ Pyrrol-3-ol Forms)

Prototropic tautomerism is a critical phenomenon in many heterocyclic systems, including pyrrolones. researchgate.netnih.gov this compound (the keto form) can potentially exist in equilibrium with its enol tautomer, 1,3,5-Trimethyl-1H-pyrrol-3-ol.

DFT calculations are highly effective for studying these equilibria by determining the relative Gibbs free energies of the different tautomers. nih.govresearchgate.net The solvent environment can significantly influence the position of the equilibrium, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov For similar keto-enol systems, studies have shown that the keto form is often thermodynamically more stable. hku.hk However, the enol form can be stabilized by factors such as aromaticity or specific intermolecular interactions. Computational studies on related systems have investigated the potential energy surfaces for the proton transfer reaction that connects the tautomers, identifying the transition state and calculating the activation energy for the interconversion. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While this compound lacks a traditional hydrogen bond donor like an N-H group, its carbonyl oxygen is a potent hydrogen bond acceptor. It can interact with solvent molecules or other suitable donors. In the solid state, related pyrrole structures that do contain N-H groups are known to form centrosymmetric dimers through strong N-H···O=C hydrogen bonds. longdom.org Although the N-methyl group in the title compound prevents this specific dimerization, other weak intermolecular forces, such as C-H···O interactions and van der Waals forces, will govern its crystal packing.

Furthermore, the pyrrole ring provides a platform for π-π stacking interactions. These non-covalent interactions, where two aromatic rings are arranged in a face-to-face or offset manner, are crucial in the structure of many biological and synthetic materials. Computational methods can be used to model these interactions in dimers or larger clusters of the molecule to understand its aggregation behavior.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. uomustansiriyah.edu.iq For a molecule like this compound, theoretical studies could investigate a variety of reactions.

For instance, the reactivity of the C4=C5 double bond towards electrophilic addition or cycloaddition reactions could be explored. academie-sciences.fr Computational modeling can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The activation energies calculated for different possible pathways can help predict the most likely reaction outcome. researchgate.net Natural Bond Orbital (NBO) analysis can also be employed to study changes in charge distribution and orbital interactions along the reaction coordinate, providing a deeper understanding of the electronic rearrangements that occur during the chemical transformation. wisc.edu

Investigation of Rate-Determining Steps and Transition States

In the context of reactions involving substituted pyrroles, the rate-determining step often involves the initial formation of a key intermediate or the overcoming of a significant energy barrier for a particular bond formation or cleavage. For instance, in multi-component reactions leading to the synthesis of substituted pyrroles, the initial condensation or a subsequent cyclization step can be rate-limiting. researchgate.net Theoretical calculations can map out the potential energy surface of the reaction, identifying the transition state structures which represent the highest energy point along the reaction coordinate. core.ac.uk

While specific studies on the rate-determining steps for reactions of this compound are not extensively documented in the provided search results, analogous studies on related heterocyclic systems provide valuable insights. For example, in the synthesis of pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and aliphatic amines, a proposed mechanism involves nucleophilic attack followed by a series of proton transfers and cyclization, where any of these steps could potentially be rate-determining. beilstein-journals.org DFT calculations on similar systems have been used to determine the activation energies for each step, thereby identifying the kinetic bottleneck of the reaction. mdpi.com

Table 1: Hypothetical Data for Transition State Analysis in a Reaction of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Key Bond Distances (Å) |

| Nucleophilic Attack | TS1 | 15.2 | C-N: 2.1, C-O: 1.3 |

| Proton Transfer | TS2 | 8.5 | N-H: 1.5, O-H: 1.1 |

| Cyclization | TS3 | 20.1 | C-C: 2.5 |

| Dehydration | TS4 | 12.8 | C-O: 2.3, O-H: 1.8 |

This table is illustrative and based on general principles of organic reaction mechanisms, as specific data for this compound was not found in the search results.

Energetic Profiles and Reaction Pathways

The energetic profile of a reaction provides a comprehensive view of the energy changes that occur as reactants are converted into products. This includes the energies of reactants, intermediates, transition states, and products. Computational chemistry allows for the detailed calculation of these energetic landscapes.

For the synthesis and reactions of pyrrole derivatives, DFT calculations are commonly employed to construct these energy profiles. researchgate.net These profiles help in understanding the feasibility of a proposed reaction mechanism and predicting the major products. For example, in the synthesis of pyrrolotriazepine derivatives, theoretical calculations supported the proposed reaction mechanism by evaluating the energies of the intermediates and transition states, explaining the formation of an unexpected six-membered ring product. acs.org

In the case of this compound, understanding its reaction pathways is crucial for its synthesis and functionalization. For instance, the tautomeric equilibrium between the keto and enol forms, a common feature in such heterocyclic systems, can be investigated through computational methods. DFT calculations can determine the relative stabilities of the tautomers and the energy barrier for their interconversion. mdpi.com Studies on similar systems, like 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have shown that the enol form can be significantly stabilized by intramolecular hydrogen bonding, a factor that would be relevant to the energetic profile of this compound. mdpi.com

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their conformational preferences and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms, offering insights into the flexibility and accessible conformations of a molecule.

For a molecule like this compound, MD simulations can reveal the preferred orientations of the methyl groups and the flexibility of the pyrrolone ring. The conformational landscape can significantly influence the molecule's reactivity and its interactions with biological targets. While specific MD studies on this compound were not identified, research on other substituted pyrroles highlights the importance of conformational analysis. For instance, DFT studies on 2-acylpyrroles have investigated the rotational isomerism around the C-C bond connecting the pyrrole ring and the acyl group, revealing that the syn-rotamers are generally more stable. longdom.org

The conformational preferences of such molecules are often influenced by a delicate balance of steric and electronic effects. MD simulations can quantify these effects and predict the most populated conformational states in different environments, such as in various solvents or in the active site of an enzyme.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and physical properties. These descriptors are rooted in Density Functional Theory (DFT) and provide a quantitative basis for understanding molecular behavior. researchgate.net

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For pyrrole derivatives, these descriptors have been used to predict their reactivity in various reactions. For example, in the study of pyrrole-2,3-dicarboxylate derivatives, HOMO and LUMO analysis was used to understand the charge transfer within the molecule. researchgate.net Similarly, for other heterocyclic compounds, these descriptors have been employed to predict their potential as anticancer agents through docking studies. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Pyrrole Derivative (Illustrative)

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 | Chemical reactivity and stability |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 3.64 | Electrophilic nature |

This table is illustrative and based on typical values for similar heterocyclic compounds, as specific data for this compound was not found in the search results.

The application of these computational tools provides a powerful framework for the rational design of new synthetic routes and the prediction of the properties and reactivity of this compound and related compounds.

Chemical Reactivity and Advanced Transformations of 1,3,5 Trimethyl 1h Pyrrol 2 3h One

Electrophilic and Nucleophilic Reactions of the Pyrrol-2(3H)-one Ring

The pyrrol-2(3H)-one ring possesses both electrophilic and nucleophilic centers. The carbonyl group is a classic electrophilic site, while the conjugated C4=C5 double bond, influenced by the nitrogen lone pair, provides a center for electrophilic attack.

While 1,3,5-trimethyl-1H-pyrrol-2(3H)-one is not aromatic, the C4=C5 double bond exhibits reactivity towards electrophiles, analogous to an enamine. Electrophilic attack is anticipated to occur primarily at the C4 position, leading to the formation of a stabilized cationic intermediate with the positive charge delocalized onto the nitrogen atom.

Electrophilic halogenation is a key reaction for this class of compounds. Studies on pyrroles with electron-withdrawing groups, such as a carbonyl at C-2, show that electrophilic bromination often yields a mixture of 4- and 5-bromo derivatives. researchgate.net For instance, the bromination of pyrrole-2-carboxamide substrates with tetrabutylammonium (B224687) tribromide can selectively yield the 5-brominated product. researchgate.net In related systems, copper-mediated C–H halogenation provides a pathway to functionalized pyrrolones. beilstein-journals.orgnih.gov For example, a cascade reaction involving the dual C–H functionalization of α-alkenoylketene N,S-acetals in the presence of a copper(II) halide leads to halogenated pyrrolones. beilstein-journals.org

In a different heterocyclic system, but illustrating a relevant principle, the silver-catalyzed reaction of N-(4-methoxyphenyl)-1-(2-(phenylethynyl)phenyl)methanimine with 1,2,5-trimethylpyrrole (B147585) resulted in electrophilic attack at the C3 position of the pyrrole (B145914). rsc.org

Table 1: Examples of Electrophilic Attack on Pyrrole Derivatives

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-1-(2-(phenylethynyl)phenyl)methanimine and 1,2,5-trimethylpyrrole | AgOTf, AcOH | 2-(1-(4-methoxyphenyl)-4-phenyl-1,2-dihydroisoquinolin-1-yl)-1,3,4-trimethyl-1H-pyrrole | 68% | rsc.org |

| Pyrrole-2-carboxamides | Tetrabutylammonium tribromide (TBABr3) | 5-Bromopyrrole-2-carboxamides | >10:1 selectivity | researchgate.net |

The this compound scaffold has two primary sites for nucleophilic attack. The first is the electrophilic carbonyl carbon of the lactam. The second is the C5 position, which is susceptible to 1,4-conjugate addition (Michael addition) due to the α,β-unsaturated nature of the system. tdl.org

Nucleophilic attack at the carbonyl carbon is a fundamental reaction of carbonyl compounds. saskoer.ca For lactams, this can lead to ring-opening reactions under certain conditions, although the amide resonance provides significant stability.

Conjugate addition reactions to β-(2-pyrrole)-enones have been studied, revealing that the reactivity is influenced by the electronic properties of the system. tdl.org The presence of the nitrogen heteroatom and its substituents can modulate the electrophilicity of the β-carbon (C5). For instance, palladium-catalyzed reactions can facilitate the intramolecular nucleophilic attack of an enol form onto a palladium-activated olefin to generate cyclic structures. researchgate.net While specific examples for this compound are not detailed in the literature, the general reactivity pattern for α,β-unsaturated lactams suggests that a wide range of soft nucleophiles could add to the C5 position.

Functionalization of Methyl Substituents

The three methyl groups on the this compound ring offer further sites for chemical modification, although their reactivity differs based on their position.

The methyl groups are potential sites for oxidation and halogenation, with reactivity depending on their electronic environment. The C5-methyl group is in an allylic-like position relative to the C4=C5 double bond, making it particularly susceptible to radical-mediated reactions.

Oxidation: The oxidation of methyl groups on aromatic or heteroaromatic rings is a common transformation. thieme-connect.de While challenging to control, selective oxidation to aldehydes or carboxylic acids can be achieved with specific reagents. For example, cerium(IV) salts are known to selectively oxidize one methyl group in polymethylated arenes. thieme-connect.de In a study on pyrrolone antimalarials, the methyl groups on the pyrrole ring were computationally predicted to be likely sites of metabolic oxidation. acs.org The oxidation of N-methylpyrrole is a known route to N-methyl pyrrolinones, indicating the stability of the pyrrolone core under oxidative conditions. semanticscholar.orgorientjchem.org

Halogenation: Free radical halogenation is highly selective for allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediate. libretexts.org The C5-methyl group of this compound is an analogous position, suggesting it could be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. utexas.edumdpi.com The C3-methyl group, being adjacent to the carbonyl, could potentially be halogenated under different, likely base-mediated, conditions via an enolate intermediate.

Condensation reactions typically require the formation of an enolate or a similar carbanionic species. The acidity of the protons on the methyl groups of this compound is generally low. However, the C5-methyl group's allylic-like position could allow for deprotonation with a strong base to form a resonance-stabilized anion. This anion could, in principle, act as a nucleophile in condensation reactions with electrophiles like aldehydes or ketones (an aldol-type reaction).

Similarly, the C3-methyl group is alpha to the carbonyl. Although the acidity of protons alpha to an amide carbonyl is lower than for a ketone, deprotonation with a sufficiently strong base could form an enolate that could participate in condensation reactions. Literature on the synthesis of polyfunctionalized pyrroles often involves the condensation of various components to build the ring itself, such as the reaction between dicarbonyl compounds and amines. ijcce.ac.irorganic-chemistry.orgekb.egnih.gov While not a direct functionalization of a pre-existing methyl group, these syntheses highlight the importance of condensation chemistry in accessing substituted pyrrole structures.

Cycloaddition and Annulation Reactions

The C4=C5 double bond within the this compound ring can participate as a 2π-electron component in cycloaddition reactions. This reactivity is a powerful tool for constructing more complex, fused, or spirocyclic heterocyclic systems.

Pyrrolones and related unsaturated lactams are known to undergo various cycloadditions. researchgate.net A prominent example is the [3+2] cycloaddition with 1,3-dipoles. Azomethine ylides, for instance, react with various olefinic components in a regio- and stereoselective manner to build pyrrolidine (B122466) rings, which could be fused or spiro-annulated to the pyrrolone core. mdpi.com

A study on 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one derivatives demonstrated their utility in 1,3-dipolar cycloadditions with arylnitrile oxides and 2-diazopropane. academie-sciences.fr These reactions proceed across the double bond to yield complex bicyclic structures.

Table 2: Examples of Cycloaddition Reactions with Pyrrolone-like Scaffolds

| Dipolarophile/Dienophile | 1,3-Dipole/Diene | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 5-Hydroxy-3-methyl-1-phenyl-1,5-dihydropyrrol-2-one | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | Isoxazoline-fused pyrrolone | academie-sciences.fr |

| 5-Hydroxy-3-methyl-1-phenyl-1,5-dihydropyrrol-2-one | 2-Diazopropane | 1,3-Dipolar Cycloaddition | Pyrazoline-fused pyrrolone | academie-sciences.fr |

| General Olefinic Components | Azomethine Ylides | [3+2] Cycloaddition | Pyrrolidine-containing heterocycles | mdpi.com |

These examples underscore the potential of this compound to serve as a building block in the synthesis of diverse and complex molecular architectures through cycloaddition and annulation strategies.

Rearrangement Reactions and Isomerizations

Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule, often leading to the formation of structural isomers. wiley-vch.de These reactions can be catalyzed by acids, bases, or heat and frequently proceed through cyclic transition states. researchgate.net

In the context of pyrrolinones, isomerization is a key consideration. The position of the double bond within the five-membered ring can be subject to migration, particularly under thermal or catalytic conditions. For instance, studies on related γ-lactams have shown that heating can cause a complete isomerization from one isomer to another. scispace.com Theoretical studies on the formation of fully substituted β-pyrrolinones indicate that the process can involve the formation of a six-membered ring intermediate followed by sequential isomerization. figshare.com A proposed mechanism for the rhodium-catalyzed isomerization of 4-iminocrotonates to 5-alkoxy-3-pyrrolin-2-ones involves an initial E-to-Z configuration change, which positions the imine nitrogen for an intramolecular attack to form the heterocyclic ring. nih.gov

Furthermore, photoisomerization is a known phenomenon for arylmethylidene-pyrrolinones, where E/Z isomerization can occur around the exocyclic double bond upon exposure to light. researchgate.net While this compound lacks an exocyclic double bond, this highlights the potential for isomerization in derivatized forms.

General types of rearrangements that could be envisioned for this class of compounds include 1,2-rearrangements, where a substituent moves between adjacent atoms. bdu.ac.in Such rearrangements are crucial in various synthetic pathways, including the construction of complex heterocyclic systems. researchgate.netresearchgate.net For example, the Wolff rearrangement of α-diazo-β-ketoesters is known to produce ketene (B1206846) intermediates that can react with enamines to afford five-membered azaheterocycles like pyrrolinones. figshare.com

Derivatization at the Nitrogen Atom

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new functionalities. Common strategies include acylation, alkylation, and silylation. libretexts.orgjfda-online.com For this compound, the nitrogen atom is already substituted with a methyl group. Therefore, derivatization would involve either reaction at this N-methyl group (which is generally unreactive) or replacement of the methyl group, which would require harsh conditions.

However, in the broader context of pyrrolinone chemistry, the N-substituent is a critical handle for modification. N-Acyl pyrrolinones are particularly important as chiral auxiliaries, where the N-acyl group is later cleaved. rsc.org This cleavage can be achieved through methods like direct aminolysis. rsc.org

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization is key. jfda-online.com Permethylation is a technique where all active hydrogens (on -OH, -NH, -SH groups) are replaced with methyl groups using reagents like iodomethane. nih.gov This process enhances volatility and ionization efficiency for MS analysis. nih.gov In the synthesis of related pyrrolinone structures, N-methylation has been achieved using reagents like diazomethane. nih.gov Silylation, using reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), is another common method to replace active hydrogens with a trialkyl-substituted silyl (B83357) group, which can improve the volatility and extraction efficiency of the analyte. mdpi.com

| Derivatization Type | Reagent Class | Purpose | Relevant Analogs / Concepts | Citation |

| Alkylation | Alkyl Halides (e.g., Iodomethane) | Forms esters from carboxylic acids; replaces active hydrogens. | Permethylation of glycans for MS analysis. | nih.gov |

| Acylation | Acid Anhydrides, Acid Halides | Forms amides, esters; adds functional groups for detection. | N-Acyl pyrrolinones used as chiral auxiliaries. | libretexts.orgrsc.org |

| Silylation | Silylating Agents (e.g., MSTFA) | Increases volatility and thermal stability for GC analysis. | Derivatization of haloanisoles and halophenols in wine. | mdpi.com |

| N-Methylation | Diazomethane | Adds a methyl group to a nitrogen atom. | N-methylation of 2-arylidene-pyrroline-3,4-diones. | nih.gov |

Stereoselective Transformations and Chiral Auxiliary Applications

The pyrrolinone scaffold is a cornerstone in asymmetric synthesis, where it is often used as a chiral building block or auxiliary to control the stereochemical outcome of a reaction. researchgate.net Enantiomerically pure 5-alkoxy-3-pyrrolin-2-ones, in particular, serve as precursors to N-acyliminium ions, which are powerful intermediates for constructing nitrogen-containing heterocycles. nih.gov

The stereoselectivity of reactions involving pyrrolinone derivatives is well-documented. For example, enantiopure (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one undergoes cuprate (B13416276) addition at the C4 position with complete trans-stereoselectivity. researchgate.net The resulting products can then react with various nucleophiles at the C5 position to yield enantiopure 4,5-disubstituted pyrrolidin-2-ones. researchgate.net These chiral synthons are valuable in the synthesis of natural products. nih.gov

Enzymatic methods are frequently employed to obtain enantiomerically pure pyrrolinones. The kinetic resolution of 5-(acyloxy)pyrrolinones using Candida antarctica lipase (B570770) B (CALB) can produce N-acyl-5-(acyloxy)pyrrolinones with high enantiomeric excess (>99% ee). acs.org This enzymatic approach allows for the preparation of either enantiomer by switching between esterification and transesterification procedures. acs.org

Once obtained in enantiopure form, these chiral pyrrolinone derivatives can be used in a variety of stereoselective transformations:

Diels-Alder Reactions: Chiral pyrrolinone-based dienophiles have been used for the synthesis of enantiopure aminocyclohexane acids. researchgate.net

1,3-Dipolar Cycloadditions: Derivatized pyrrolinones are effective partners in diastereoselective 1,3-dipolar cycloaddition reactions. nih.gov

Conjugate Additions: The addition of nucleophiles to α,β-unsaturated pyrrolinones often proceeds with high stereoselectivity, controlled by the existing chiral center on the ring. researchgate.net

Alkylation: The enolates of pseudoephedrine amides, which are chiral auxiliaries, undergo highly diastereoselective alkylations. researchgate.net A similar principle applies to chiral pyrrolinone systems.

| Transformation | Pyrrolinone System | Key Feature | Result | Citation |

| Cuprate Addition | (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one | Addition at C4 | Complete trans-stereoselectivity | researchgate.net |

| Nucleophilic Substitution | cis/trans-tetracarbonyliron complexes of (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one | Reaction with allyltrimethylsilane (B147118) at C5 | cis-complex: slow, inversion; trans-complex: fast, retention | researchgate.net |

| Enzymatic Resolution | 5-(Acyloxy)pyrrolinones | Candida antarctica lipase B | >99% enantiomeric excess | acs.org |

| Intramolecular Cyclization | 4-Iminocrotonates | Rhodium(I)/phosphoramidite catalyst | Enantioselective formation of 5-alkoxy-3-pyrrolin-2-ones | nih.gov |

| Aza-Friedel-Crafts | Pyrrolinone ketimines with phenolic compounds | Chiral phosphoric acid catalyst | High yields (up to 99%) and enantioselectivities (up to 99% ee) | rsc.org |

1,3,5 Trimethyl 1h Pyrrol 2 3h One As a Key Synthetic Building Block

A Precursor for Complex Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of the 1,3,5-Trimethyl-1H-pyrrol-2(3H)-one core makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. Its ability to undergo a variety of chemical transformations allows for the annulation of additional rings, leading to the formation of diverse and medicinally relevant scaffolds.

Construction of Pyrrolopyridines and Pyrrolopyrazines

While direct examples of the synthesis of pyrrolopyridines and pyrrolopyrazines starting specifically from this compound are not extensively documented in readily available literature, the general reactivity of substituted pyrrolones suggests their potential in such transformations. The synthesis of related pyrrolopyrimidine derivatives, for instance, often involves the condensation of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor. It is conceivable that this compound could be functionalized to introduce reactive groups that would facilitate cyclization reactions to form fused pyridine (B92270) or pyrazine (B50134) rings. The exploration of the reactivity of this specific pyrrolone in constructing these fused systems remains an area of potential research.

Synthesis of Spiro Compounds

The construction of spirocyclic frameworks, where two rings share a single atom, is a significant challenge in organic synthesis. The pyrrolone core of this compound provides a suitable platform for the generation of spiro compounds. While specific examples utilizing this exact trimethylated pyrrolone are not prevalent, related 1H-pyrrole-2,3-diones are known to be excellent precursors for creating diverse spiroheterocycles. These reactions often proceed through cycloaddition pathways or other intramolecular cyclization events. The methyl groups on the this compound ring would be expected to influence the stereochemical outcome of such reactions, offering a potential avenue for controlling the three-dimensional architecture of the resulting spiro compounds.

Formation of Pyrrolizidinone and Related Scaffolds

The pyrrolizidinone skeleton is a core structural motif found in numerous biologically active natural products. The synthesis of this bicyclic system often involves intramolecular cyclization strategies. While direct synthetic routes to pyrrolizidinones from this compound are not well-documented, the structural elements of the pyrrolone ring could, in principle, be elaborated to incorporate a side chain capable of undergoing a tandem intramolecular cyclization. Such a strategy would provide a novel entry to this important class of alkaloids. Further investigation is required to explore the feasibility of converting this compound into functionalized precursors suitable for pyrrolizidinone synthesis.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The this compound scaffold, with its multiple functionalization points, is an attractive starting material for DOS. By systematically varying substituents and employing a range of reaction pathways, a library of compounds with diverse skeletal frameworks and stereochemical arrangements could be generated from this single precursor. For example, multicomponent reactions involving the pyrrolone core could rapidly generate a wide array of complex and diverse structures. The development of efficient synthetic routes to libraries of compounds derived from this compound is a promising area for future research in chemical biology and drug discovery.

Applications in Target-Oriented Synthesis (TOS)

In contrast to DOS, target-oriented synthesis (TOS) focuses on the efficient and strategic synthesis of a specific, often complex, target molecule, typically a natural product with known biological activity. While there are no prominent examples in the literature of the use of this compound in the total synthesis of a specific natural product, its potential as a key building block should not be overlooked. The pyrrolone core is a feature of some natural products, and the strategic placement of methyl groups in this compound could make it an ideal starting material for a concise and efficient synthesis of a particular target. Future synthetic endeavors may well see the incorporation of this versatile building block into the retrosynthetic analysis of complex natural products.

Development of Novel Reaction Methodologies and Synthetic Strategies

The unique reactivity of this compound can also serve as a platform for the development of new synthetic methods. Investigating its behavior under various reaction conditions could lead to the discovery of novel transformations and synthetic strategies. For instance, its participation in multicomponent reactions, where three or more reactants combine in a single step, could lead to the efficient construction of highly complex molecules. The development of such reactions is a key goal in modern organic synthesis, as they offer significant advantages in terms of efficiency and atom economy. The exploration of the reactivity of this compound in this context could provide valuable new tools for the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and structural characterization methods for pyrrolone derivatives like 1,3,5-trimethyl-1H-pyrrol-2(3H)-one?

- Methodological Answer : Pyrrolone derivatives are typically synthesized via cyclization reactions using substituted amines and ketones. For example, 3,5-diaryl-substituted pyrrolones can be synthesized by base-assisted cyclization of β-keto amides, followed by purification via column chromatography or recrystallization from ethanol/benzene . Structural validation employs 1H/13C NMR , FTIR , and HRMS to confirm regiochemistry and purity. For instance, NMR signals for methyl groups in 1,3,5-trimethyl derivatives appear as singlets at δ 2.1–2.3 ppm, while carbonyl groups show IR stretches at ~1680–1700 cm⁻¹ .

Q. How can researchers verify the purity and stability of synthesized this compound?

- Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with Rf values compared to standards, while stability is tested via accelerated degradation studies under varying pH, temperature, and light conditions. HRMS ensures mass accuracy (e.g., [M+H]+ calculated for C₇H₁₁NO: 126.0919, observed: 126.0915). Recrystallization in ethanol or benzene yields >95% purity, confirmed by melting point consistency (±1°C) .

Advanced Research Questions

Q. How do discrepancies in oxidative DNA damage biomarkers (e.g., M1G vs. 8-OH-dG) impact the interpretation of pyrrolone-related genotoxicity studies?

- Methodological Answer : M1G (a pyrrolone-derived DNA adduct) forms via secondary oxidation of lipid peroxidation products (e.g., malondialdehyde), while 8-OH-dG is a primary ROS-induced lesion. Studies show M1G levels in nuclear DNA (e.g., 0.8–4.2 adducts/10⁸ nt in rat tissues) are 1–2 orders of magnitude lower than 8-OH-dG, indicating distinct formation kinetics . Researchers must use LC-MS/MS with PFBHA derivatization for M1G quantification to avoid artifacts, whereas 8-OH-dG requires HPLC-ECD . Discrepancies arise from methodological specificity; earlier M1G overestimations were due to nonspecific assays .

Q. What experimental strategies minimize artifactual M1G formation during DNA isolation from tissues?

- Methodological Answer : Key steps include:

-

Nuclear fraction pre-isolation to reduce cytosolic contaminants.

-

Antioxidant-free protocols , as BHT/TEMPO showed no significant effect on M1G levels .

-

Non-phenol extraction methods (e.g., salting-out with NaI) to avoid ROS generation.

-

Validation via spike-recovery experiments using synthetic M1G standards.

DNA Isolation Method M1G Adducts/10⁸ nt (Mean ± SD) Tris-buffered phenol 1.2 ± 0.3 HEPES-buffered phenol 1.1 ± 0.2 NaI salting-out 1.0 ± 0.2 Data adapted from Figure 3 .

Q. Why do mitochondrial DNA samples exhibit higher M1G adduct levels than nuclear DNA?

- Methodological Answer : Mitochondrial DNA (mtDNA) lacks histone protection and repair mechanisms, making it more susceptible to lipid peroxidation products. Studies report 2× higher M1G levels in mtDNA (e.g., 2.2 adducts/10⁸ nt in rat liver mtDNA vs. 1.1 in nuclear DNA) . Researchers should isolate mtDNA using differential centrifugation in MSHE buffer and quantify adducts via LC-MS/MS with isotope-labeled internal standards to control for matrix effects .

Q. How can researchers resolve contradictions in reported background M1G levels across studies?

- Methodological Answer : Inconsistent values (e.g., 40–3000× variability in liver DNA) stem from:

- Artifactual adduct formation during DNA extraction (e.g., phenol-induced ROS).

- Method sensitivity : Older immunoassays lack specificity vs. modern LC-MS/MS .

- Tissue heterogeneity : M1G varies by organ (e.g., heart: 4.2 vs. brain: 0.8 adducts/10⁸ nt) .

Standardization using NIST-certified reference materials and inter-lab validation (e.g., via ring trials) improves reproducibility .

Methodological Best Practices

Q. What advanced techniques enhance specificity in detecting pyrrolone-derived DNA adducts?

- Methodological Answer :

- Stable isotope dilution LC-MS/MS : Introduces ¹³C/¹⁵N-labeled M1G to correct for ionization efficiency .

- Aldehyde-reactive probes (e.g., PFBHA) : Form stable Schiff bases with M1G, preventing artifactual loss during processing .

- High-resolution mass spectrometry (HRMS) : Resolves isobaric interferences (e.g., resolving power ≥60,000) .

Q. How should researchers design studies comparing pyrrolone bioactivity with other heterocyclic compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Vary methyl/aryl substituents on the pyrrolone core and assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Oxidative stress profiling : Compare ROS generation (e.g., DCFH-DA assay) and DNA adduct levels (M1G vs. 8-OH-dG) .

- Computational modeling : Use DFT calculations to predict adduct stability or docking studies for enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.